molecular formula C18H23NO5 B2756445 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2194847-24-8

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2756445
CAS No.: 2194847-24-8
M. Wt: 333.384
InChI Key: ULHBBPUWYORYCW-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is known for its diverse biological activities, and a cyclopentyl moiety, which can enhance its chemical stability and bioavailability.

Mechanism of Action

Mode of Action

Compounds with similar structures have been used as photo-initiators in the synthesis of polyacrylamide-grafted chitosan nanoparticles . This suggests that the compound might interact with its targets through a photo-initiated reaction, leading to changes in the target molecules.

Biochemical Pathways

Given its potential role as a photo-initiator, it might be involved in the initiation of polymerization reactions, which could have downstream effects on various biochemical pathways .

Result of Action

If the compound acts as a photo-initiator, it could potentially induce changes in the structure and function of target molecules, leading to alterations in cellular processes .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of light could potentially enhance the compound’s activity if it acts as a photo-initiator . Other factors such as temperature, pH, and the presence of other molecules could also affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the benzofuran ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Cyclopentyl Moiety: The cyclopentyl moiety can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-7-methoxybenzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-7-methoxybenzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide
  • N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide

Uniqueness

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-7-methoxybenzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specific biological activities.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-22-14-6-4-5-13-11-15(24-16(13)14)17(21)19-12-18(23-10-9-20)7-2-3-8-18/h4-6,11,20H,2-3,7-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHBBPUWYORYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCCC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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